molecular formula C9H7ClN2 B564207 3-Chloroquinolin-6-amine CAS No. 103028-96-2

3-Chloroquinolin-6-amine

Cat. No. B564207
M. Wt: 178.619
InChI Key: RQLIXXDBYCYVMM-UHFFFAOYSA-N
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Description

3-Chloroquinolin-6-amine is a chemical compound with the CAS Number: 103028-96-2. It has a molecular weight of 178.62 and its IUPAC name is 3-chloro-6-quinolinamine .


Synthesis Analysis

The synthesis of quinoline derivatives, including 3-Chloroquinolin-6-amine, has been a subject of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 3-Chloroquinolin-6-amine consists of a benzene ring fused with a pyridine moiety. The InChI code for this compound is 1S/C9H7ClN2/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H,11H2 .


Physical And Chemical Properties Analysis

3-Chloroquinolin-6-amine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Application in Drug Discovery

  • Summary of Application : 3-Chloroquinolin-6-amine is used in the synthesis of quinoline derivatives . Quinoline derivatives are utilized in various areas of medicine .
  • Methods of Application : Chemical modification of quinoline is a common approach used in drug discovery . This results in improved therapeutic effects .
  • Results or Outcomes : Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Application in Synthesis of Biologically and Pharmaceutically Active Compounds

  • Summary of Application : 3-Chloroquinolin-6-amine is used in the synthesis of biologically and pharmaceutically active compounds .
  • Results or Outcomes : The synthesis results in biologically and pharmaceutically active compounds .

Antimalarial Activity

  • Summary of Application : Quinoline derivatives, including those synthesized from 3-Chloroquinolin-6-amine, have been found to exhibit antimalarial activity .
  • Results or Outcomes : The synthesized compounds showed moderate antimalarial activity with IC50 < 100 M .

Antimicrobial Activity

  • Summary of Application : Quinoline derivatives, including those synthesized from 3-Chloroquinolin-6-amine, have been found to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species .
  • Results or Outcomes : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Anticancer Activity

  • Summary of Application : Quinoline derivatives, including those synthesized from 3-Chloroquinolin-6-amine, have been found to exhibit anticancer activity .
  • Results or Outcomes : The synthesized compounds showed anticancer activity against a non-small cell lung cancer cell line, A549 .

Industrial Applications

  • Summary of Application : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
  • Results or Outcomes : Quinoline is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Safety And Hazards

The safety information for 3-Chloroquinolin-6-amine indicates that it may be harmful if swallowed and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline derivatives, including 3-Chloroquinolin-6-amine, have potential for industrial and medicinal applications. They are used extensively in the treatment of various infections and diseases. Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIXXDBYCYVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698914
Record name 3-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinolin-6-amine

CAS RN

103028-96-2
Record name 3-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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